(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Overview
Description
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzofuran ring substituted with a methyl group, a nitro group, and a phenylmethanone moiety.
Scientific Research Applications
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives have a wide range of biological and pharmacological applications . They have been found to be efficient antimicrobial agents and have potential in cancer treatments by inhibiting overactive receptor tyrosine kinase (TK) signaling pathways .
Mode of Action
Benzofuran derivatives, in general, have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . In the context of cancer treatment, benzofuran derivatives may inhibit the overactive receptor tyrosine kinase (TK) signaling pathways .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of benzofuran derivatives, it can be inferred that these compounds may interact with multiple biochemical pathways related to microbial growth and cancer cell proliferation .
Result of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may have antimicrobial effects, potentially inhibiting the growth of certain microbes . Additionally, it may have anticancer effects by inhibiting overactive receptor tyrosine kinase (TK) signaling pathways .
Safety and Hazards
Future Directions
Given the diverse pharmacological activities of benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on the synthesis of new benzofuran derivatives, the exploration of their biological activities, and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Methylation: The methyl group at the 3-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Attachment of the Phenylmethanone Moiety: This step involves the Friedel-Crafts acylation reaction where benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated benzofuran derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
5-Nitrobenzofuran: Similar structure but lacks the phenylmethanone moiety.
3-Methylbenzofuran: Similar structure but lacks the nitro group and phenylmethanone moiety.
Uniqueness
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
(3-methyl-5-nitro-1-benzofuran-2-yl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10-13-9-12(17(19)20)7-8-14(13)21-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBPZMWMNZWET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239933 | |
Record name | (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400076-05-3 | |
Record name | (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400076-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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